molecular formula C20H16Cl2N2O3 B2492552 [Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1210979-09-1

[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2492552
CAS No.: 1210979-09-1
M. Wt: 403.26
InChI Key: LPGZFZSLFLVKMJ-UHFFFAOYSA-N
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Description

[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a combination of naphthalene, carbamoyl, and dichloropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting naphthalene-1-amine with ethyl chloroformate under basic conditions.

    Coupling with Dichloropyridine: The carbamoyl intermediate is then coupled with 3,6-dichloropyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and pyridine moieties can facilitate binding to hydrophobic pockets or metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is unique due to the combination of its structural features, which include a naphthalene ring, a carbamoyl group, and a dichloropyridine moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

IUPAC Name

[2-[ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-2-24(16-9-5-7-13-6-3-4-8-14(13)16)18(25)12-27-20(26)19-15(21)10-11-17(22)23-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGZFZSLFLVKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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